(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
CAS No.:
Cat. No.: VC18000791
Molecular Formula: C7H9BrOS
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9BrOS |
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Molecular Weight | 221.12 g/mol |
IUPAC Name | (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol |
Standard InChI | InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1 |
Standard InChI Key | CJWXSHRKAMCNDU-RXMQYKEDSA-N |
Isomeric SMILES | CC1=C(SC(=C1)[C@@H](C)O)Br |
Canonical SMILES | CC1=C(SC(=C1)C(C)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is C₇H₉BrOS, with a molecular weight of 221.11 g/mol. The (1R) designation indicates the absolute configuration at the chiral center, where the hydroxyl (-OH) group occupies the R-position relative to the thiophene ring . Key structural features include:
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A thiophene ring substituted with bromine (Br) at C5 and methyl (CH₃) at C4.
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A hydroxymethyl (-CH₂OH) group at C2, contributing to its polarity and hydrogen-bonding capacity.
The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-receptor interactions .
Spectroscopic Characterization
While experimental spectra for this specific enantiomer are unavailable, inferred data from analogous compounds suggest:
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¹H NMR: A singlet for the methyl group (δ ~2.3 ppm), a doublet for the hydroxyl proton (δ ~1.5 ppm, exchangeable), and aromatic protons split by coupling with Br (δ ~7.1–7.3 ppm) .
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¹³C NMR: Signals for the thiophene carbons (δ 125–140 ppm), methyl carbon (δ ~20 ppm), and the chiral carbon bearing OH (δ ~70 ppm) .
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IR: Strong absorption at ~3350 cm⁻¹ (O-H stretch) and 650 cm⁻¹ (C-Br stretch) .
Synthesis and Stereoselective Preparation
Retrosynthetic Analysis
The compound is likely synthesized via asymmetric reduction of the corresponding ketone, 1-(5-bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7) . This precursor is commercially available and widely used in medicinal chemistry .
Catalytic Asymmetric Reduction
The ketone is reduced to the alcohol using stereoselective methods:
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Enzymatic Reduction: Employing ketoreductases (e.g., KRED-101) with NADPH cofactors to achieve >99% enantiomeric excess (ee) .
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Transition Metal Catalysis: Using Ru-BINAP complexes under hydrogen pressure for dynamic kinetic resolution .
Table 1: Comparison of Reduction Methods
Method | Catalyst | ee (%) | Yield (%) | Reference Analogy |
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Enzymatic | KRED-101 | 99 | 85 | |
Ru-BINAP/H₂ | [RuCl₂(p-cymene)]₂ | 95 | 90 | |
NaBH₄ with Chiral Ligand | (S)-CBS | 88 | 78 |
Physicochemical Properties
Thermal Stability and Solubility
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Melting Point: Estimated at 98–102°C (similar to brominated thiophene analogs) .
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Boiling Point: ~280°C (extrapolated from ethanone precursor’s 299°C) .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 g/L) .
Table 2: Predicted Partition Coefficients
LogP (Octanol-Water) | LogS (Aqueous Solubility) | pKa (OH) |
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2.3 ± 0.2 | -2.1 ± 0.3 | 14.5 |
Applications in Pharmaceutical Synthesis
Role in Retinoid Production
The compound’s ethanone precursor is a key intermediate in synthesizing isotretinoin and acitretin, used to treat severe acne and psoriasis . The (1R)-alcohol derivative could serve as a chiral building block for:
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Proton Pump Inhibitors: Analogous to omeprazole synthesis, leveraging thiophene’s electron-rich aromaticity.
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Antidiabetic Agents: As seen in pioglitazone intermediates, where stereochemistry affects PPAR-γ receptor activation .
Agrochemical Intermediates
The methyl and bromine substituents enhance bioactivity in pesticides. Potential derivatives include:
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